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Compound of Interest

Compound Name: 2,2'-Oxydiphenol

CAS No.: 15764-52-0

Cat. No.: B090695

Get Quote

Executive Summary
2,2'-Oxydiphenol (2,2'-ODP), also known as 2,2'-dihydroxydiphenyl ether, presents a unique

solubility profile compared to its para-substituted isomer (4,4'-ODP). While often grouped with

general bisphenols, the 2,2'-isomer exhibits distinct intramolecular hydrogen bonding between

the hydroxyl group and the ether oxygen (or the adjacent hydroxyl). This "Ortho Effect"

significantly reduces its polarity relative to the 4,4'-isomer, enhancing its solubility in non-polar

aromatics and lowering its melting point (

).

This guide provides a structural analysis of these solubility behaviors, a predictive solubility

landscape, and validated protocols for gravimetric determination and recrystallization.

Part 1: Physicochemical Profile & Mechanistic
Solubility
To predict solvent compatibility, one must understand the competition between intramolecular

and intermolecular forces.
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The "Ortho Effect" and Lipophilicity
Unlike 4,4'-oxydiphenol, which acts as a rigid cross-linker capable of forming extensive

intermolecular hydrogen bond networks (leading to high MP and lower solubility in non-polar

solvents), 2,2'-ODP forms a pseudo-cyclic structure via internal hydrogen bonding.

Consequence 1: The effective dipole moment is reduced.

Consequence 2: The hydroxyl protons are less available for solvation by proton-accepting

solvents (like acetone), though solubility remains high due to the backbone.

Consequence 3: Solubility in aromatic hydrocarbons (Toluene, Benzene) is markedly higher

than for the 4,4'-isomer, a property utilized in isomer separation.

Key Physical Properties
Property Value Relevance to Solubility

CAS Number 1965-09-9 Unique Identifier

Molecular Weight 202.21 g/mol
Moderate size; kinetics

dominated by thermodynamics

Melting Point
Moderate MP allows for wide

recrystallization windows

pKa ~8.93 (Predicted)
Soluble in basic aqueous

solutions (phenolate formation)

LogP ~2.5 - 3.0
Moderately lipophilic; prefers

organic phases over water

Part 2: Solubility Landscape
The following classification is derived from Hansen Solubility Parameters (HSP) principles and

standard isolation techniques for phenolic ethers.

Solvent Compatibility Table

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090695?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Class
Representative
Solvents

Solubility Rating Mechanistic Insight

Polar Aprotic DMSO, DMF, DMAc Excellent

Disrupts internal H-

bonds; forms strong

solvates. Preferred for

reactions but difficult

to remove.

Ketones Acetone, MEK Very Good

Carbonyl oxygen acts

as a strong H-bond

acceptor. Ideal for

transfer/cleaning.

Alcohols
Methanol, Ethanol,

IPA
Good (T-dependent)

High solubility at

boiling; moderate at

RT. Excellent for

recrystallization when

paired with water.

Chlorinated
Dichloromethane

(DCM), Chloroform
Good

Good solubilizer due

to polarizability. Useful

for extraction from

aqueous phases.

Aromatics Toluene, Xylene Moderate to Good

Critical: Higher

solubility than 4,4'-

isomer. Used for hot

extraction/purification.

[1]

Ethers THF, Diethyl Ether Good
Ether oxygen accepts

phenolic protons.

Alkanes
Hexane, Heptane,

Pentane
Poor

Non-polar nature

cannot overcome

crystal lattice energy.

Excellent "anti-

solvents."
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Water Water Very Poor

Insoluble at neutral

pH. Soluble at pH >

10 (as phenolate salt).

Isomer Separation Strategy (High-Value Insight)
In crude synthesis mixtures containing both 2,2'- and 4,4'-isomers:

Toluene Extraction: Reflux the crude solid in toluene.

Filtration: The 4,4'-isomer (less soluble due to intermolecular networking) remains largely

insoluble or precipitates first upon slight cooling.

Isolation: The 2,2'-ODP remains in the toluene mother liquor and can be recovered by

evaporation or precipitation with heptane.

Part 3: Visualization of Interactions
The following diagram illustrates the competing hydrogen bond pathways that dictate solubility.
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(Solute)
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Click to download full resolution via product page

Caption: Mechanistic pathway showing how intramolecular hydrogen bonding (Ortho Effect)

enhances compatibility with aromatic solvents while maintaining high solubility in polar media.

Part 4: Experimental Protocols
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Protocol A: Gravimetric Solubility Determination
Objective: To generate precise saturation data (mg/mL) for 2,2'-ODP in a specific solvent.

Reagents: 2,2'-Oxydiphenol (>98% purity), Anhydrous Solvent (e.g., Toluene), 0.22 µm PTFE

Syringe Filter.

Preparation: Weigh approximately 2.0 g of 2,2'-ODP into a 20 mL scintillation vial.

Addition: Add 10.0 mL of the target solvent.

Equilibration:

Place the vial in a temperature-controlled shaker bath (e.g., 25°C) for 24 hours.

Visual Check: Ensure excess solid remains visible. If fully dissolved, add more solid until

saturation is maintained.[2]

Sampling: Stop agitation and allow solids to settle for 1 hour.

Filtration: Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw 2 mL

of supernatant and filter through the 0.22 µm PTFE filter into a pre-weighed weighing dish (

).

Drying: Evaporate solvent in a vacuum oven at 40°C (below MP) until constant weight is

achieved (

).

Calculation:

Where

is solubility in g/mL.

Protocol B: Purification via Two-Solvent
Recrystallization
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Objective: Isolate high-purity crystals suitable for X-ray diffraction or pharmaceutical use.

System: Ethanol (Good Solvent) / Water (Anti-Solvent).

Dissolution: Place 5.0 g of crude 2,2'-ODP in a 100 mL Erlenmeyer flask.

Solvation: Add minimum hot Ethanol (approx. 60°C) dropwise with stirring until the solid just

dissolves. Do not boil excessively to avoid oiling out.

Precipitation: Slowly add warm Water (50°C) dropwise until a faint, persistent turbidity

(cloudiness) appears.

Clearing: Add 1-2 drops of Ethanol to clear the solution.

Crystallization:

Allow the flask to cool to room temperature undisturbed (slow cooling promotes large

crystals).

Transfer to an ice bath (0-4°C) for 2 hours to maximize yield.

Collection: Filter via vacuum filtration (Buchner funnel). Wash crystals with cold 50:50

Ethanol/Water.

Drying: Vacuum dry at 45°C for 12 hours.

Part 5: Implications for Drug Development &
Synthesis
Reaction Solvent Selection
When using 2,2'-ODP as a nucleophile (e.g., synthesizing polyarylethers or alkylating):

Use Aprotic Polar Solvents (DMSO/DMAc): These solvents solvate the cation (e.g.,

) effectively but leave the phenoxide anion "naked" and highly reactive.

Avoid Protic Solvents: Alcohols will solvate the phenoxide anion via hydrogen bonding,

significantly reducing nucleophilicity and reaction rates.
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Analytical Standard Preparation
For HPLC/GC analysis, Acetonitrile or Methanol are the preferred diluents. Toluene should be

avoided for reverse-phase HPLC injection due to immiscibility with mobile phases, despite the

compound's solubility in it.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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